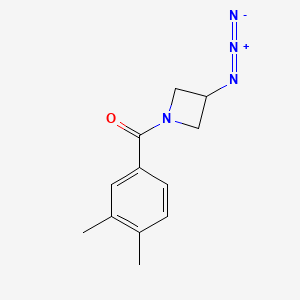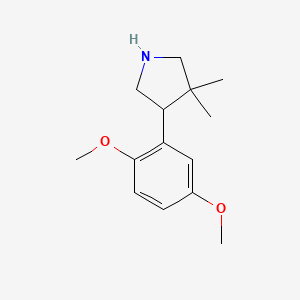
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a synthetic molecule that is used in a variety of scientific research applications. This molecule has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds : Compounds structurally related to 4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine have been synthesized for their potential biological activities. For instance, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating dimethoxyphenyl groups highlights the interest in such structures for pharmacological applications (Sroor, 2019).
Crystallography and Material Science
- Crystal Structures of Dihydropyridine Compounds : Studies on the crystal structures of dihydropyridine compounds, including methoxy-substituted derivatives, contribute to our understanding of molecular interactions and could inform the development of new materials or pharmaceuticals (Metcalf & Holt, 2000).
Imaging and Diagnostic Agents
- Synthesis of Labeled Centrally Acting Drugs : Iodine-131 labeled compounds structurally similar to this compound have been explored for their potential use in imaging and diagnostic applications, demonstrating the compound's relevance to nuclear medicine (Braun et al., 1977).
Photophysical and Electrochemical Properties
- Study on Pyridines with Dimethoxyphenyl Groups : The synthesis and analysis of pyridines substituted with dimethoxyphenyl groups reveal their photophysical and electrochemical properties, which could be valuable for the development of optical materials or sensors (Golla et al., 2020).
Pharmacological Potential
- Calcium Channel Antagonists : Research on dihydropyridine derivatives demonstrates their potential as calcium channel antagonists, indicating possible applications in cardiovascular pharmacology (Fossheim et al., 1982).
Mecanismo De Acción
Target of Action
The primary targets of 4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and reward pathways.
Mode of Action
This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means that it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and perception.
Biochemical Pathways
It is known that the activation of 5-hydroxytryptamine receptors can lead to a cascade of downstream effects, including the release of other neurotransmitters and the activation of secondary messenger systems .
Pharmacokinetics
Similar compounds such as 2c-b have an onset of action of 20–40 minutes when taken orally, with a duration of action of 4–12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours . These properties can impact the bioavailability of the compound and its effects over time.
Análisis Bioquímico
Biochemical Properties
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the 5-HT2A receptor, a critical component in cell signaling pathways . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors such as the 5-HT2A receptor, leading to downstream effects on cellular signaling pathways . Additionally, it can inhibit or activate enzymes like cytochrome P450, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects, such as changes in heart rate and blood pressure, have been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes various metabolic transformations, including hydroxylation and demethylation, leading to the formation of different metabolites . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various tissues, where it may accumulate or localize in specific regions . This distribution can influence its overall activity and function within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, influencing its overall biochemical effects .
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-15-8-12(14)11-7-10(16-3)5-6-13(11)17-4/h5-7,12,15H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKAKIAYDOVXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=C(C=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



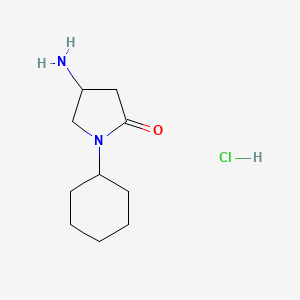
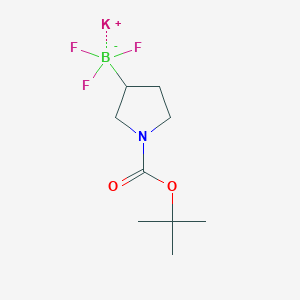

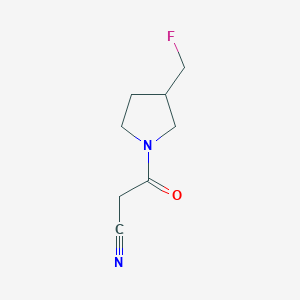


![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)
